molecular formula C239H348N70O72S6 B564018 Transforming growth factor alpha (human) CAS No. 105186-99-0

Transforming growth factor alpha (human)

Cat. No.: B564018
CAS No.: 105186-99-0
M. Wt: 5546.191
InChI Key: NMWKYTGJWUAZPZ-WWHBDHEGSA-N
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Description

Discovery and Initial Characterization

TGF-alpha was first identified in the early 1980s as a tumor-derived growth factor capable of inducing reversible transformation in immortalized fibroblasts. Initial purification efforts isolated a 50-amino-acid mature peptide from acid-soluble extracts of transformed cells, which competed with EGF for receptor binding but acted through distinct signaling pathways. Key milestones include:

Year Discovery Source
1983 Isolation of rat TGF-alpha cDNA Retrovirus-transformed cells
1984 Cloning of human TGF-alpha precursor Human renal cell carcinoma
1986 Identification of transmembrane precursor Biochemical characterization

Early studies revealed TGF-alpha’s structural homology to EGF, including conserved cysteine residues forming three disulfide bonds, but distinct receptor-binding properties.

Nomenclature and Classification within Growth Factor Families

TGF-alpha is classified as a member of the EGF family, characterized by:

  • Structural motifs : A single EGF domain (6 conserved cysteines) in the mature peptide.
  • Functional homology : Shared receptor interactions with EGF via epidermal growth factor receptor (EGFR).
  • Distinctive features : Unique cytoplasmic domain in the precursor and differential proteolytic processing compared to EGF.

The EGF family includes HB-EGF, amphiregulin, and neuregulins, but TGF-alpha is distinct in its capacity for autocrine signaling and membrane-anchored activation.

Evolutionary Significance and Conservation

TGF-alpha exhibits conserved structural and functional features across species:

  • Gene organization : Human TGFA (chromosome 2p13) spans 138.7 kb with six exons; mouse Tgfa shares >90% sequence identity in the coding region.
  • Proteolytic processing : Conserved Ala-Val-Val cleavage sites in the precursor, enabling release of the mature peptide.
  • Regulatory elements : A 3.5 kb 3′ untranslated region (UTR) with conserved sequences, suggesting conserved post-transcriptional regulation.

Cross-species studies, including Drosophila, identified a conserved enzyme degrading TGF-alpha and insulin, underscoring its evolutionary importance.

Historical Development of TGF-alpha Research

Key advances in TGF-alpha research include:

  • Purification and cloning : Recombinant production in E. coli and monoclonal antibody-based affinity purification.
  • Mechanistic insights : Identification of receptor-binding domains via site-directed mutagenesis (e.g., Gly-19, Val-33 critical for activity).
  • Transgenic models : Metallothionein-TGFA mice exhibiting gastric hyperplasia, mimicking Ménétrier’s disease.

Properties

IUPAC Name

(4S)-4-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-2-[[(1R,6R,9S,12S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,53S,56S,59S,62S,65S,68S,71S,76S,79S,85S)-47-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-18-(4-aminobutyl)-27,68-bis(3-amino-3-oxopropyl)-36,71,76-tribenzyl-39-(3-carbamimidamidopropyl)-24-(2-carboxyethyl)-21,56-bis(carboxymethyl)-65,85-bis[(1R)-1-hydroxyethyl]-59-(hydroxymethyl)-62,79-bis(1H-imidazol-4-ylmethyl)-9-methyl-33-(2-methylpropyl)-8,11,17,20,23,26,29,32,35,38,41,48,54,57,60,63,66,69,72,74,77,80,83,86-tetracosaoxo-30-propan-2-yl-3,4,44,45-tetrathia-7,10,16,19,22,25,28,31,34,37,40,49,55,58,61,64,67,70,73,75,78,81,84,87-tetracosazatetracyclo[40.31.14.012,16.049,53]heptaoctacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-7-(3-carbamimidamidopropyl)-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-4-ylmethyl)-10-methyl-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C239H348N70O72S6/c1-111(2)71-143(202(345)267-122(20)237(380)381)277-204(347)144(72-112(3)4)278-213(356)157(85-180(326)327)276-192(335)120(18)265-203(346)152(80-131-90-250-107-260-131)285-200(343)141(61-65-179(324)325)272-221(364)164-100-382-384-103-167(224(367)288-154(82-133-92-252-109-262-133)210(353)293-161(97-310)195(338)257-95-176(320)268-146(78-129-54-56-135(315)57-55-129)217(360)303-185(115(9)10)229(372)258-94-175(319)264-119(17)191(334)269-136(197(340)297-164)50-37-67-254-238(245)246)299-232(375)187(117(13)14)305-225(368)168-104-385-383-101-165-223(366)283-149(76-127-45-31-25-32-46-127)206(349)284-151(79-130-89-249-106-259-130)194(337)256-96-177(321)302-189(123(21)313)233(376)300-166(222(365)270-137(51-38-68-255-239(247)248)196(339)280-147(74-125-41-27-23-28-42-125)205(348)279-145(73-113(5)6)216(359)304-186(116(11)12)230(373)273-138(58-62-172(241)316)198(341)271-140(60-64-178(322)323)201(344)290-158(86-181(328)329)212(355)275-142(49-35-36-66-240)235(378)308-69-39-52-170(308)226(369)266-121(19)193(336)296-168)102-386-387-105-169(301-215(358)159(87-182(330)331)291-211(354)156(84-174(243)318)289-207(350)148(75-126-43-29-24-30-44-126)282-209(352)153(81-132-91-251-108-261-132)286-220(363)163(99-312)295-231(374)188(118(15)16)306-228(371)184(244)114(7)8)236(379)309-70-40-53-171(309)227(370)292-160(88-183(332)333)214(357)294-162(98-311)219(362)287-155(83-134-93-253-110-263-134)218(361)307-190(124(22)314)234(377)274-139(59-63-173(242)317)199(342)281-150(208(351)298-165)77-128-47-33-26-34-48-128/h23-34,41-48,54-57,89-93,106-124,136-171,184-190,310-315H,35-40,49-53,58-88,94-105,240,244H2,1-22H3,(H2,241,316)(H2,242,317)(H2,243,318)(H,249,259)(H,250,260)(H,251,261)(H,252,262)(H,253,263)(H,256,337)(H,257,338)(H,258,372)(H,264,319)(H,265,346)(H,266,369)(H,267,345)(H,268,320)(H,269,334)(H,270,365)(H,271,341)(H,272,364)(H,273,373)(H,274,377)(H,275,355)(H,276,335)(H,277,347)(H,278,356)(H,279,348)(H,280,339)(H,281,342)(H,282,352)(H,283,366)(H,284,349)(H,285,343)(H,286,363)(H,287,362)(H,288,367)(H,289,350)(H,290,344)(H,291,354)(H,292,370)(H,293,353)(H,294,357)(H,295,374)(H,296,336)(H,297,340)(H,298,351)(H,299,375)(H,300,376)(H,301,358)(H,302,321)(H,303,360)(H,304,359)(H,305,368)(H,306,371)(H,307,361)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,380,381)(H4,245,246,254)(H4,247,248,255)/t119-,120-,121-,122-,123+,124+,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,184-,185-,186-,187-,188-,189-,190-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKYTGJWUAZPZ-WWHBDHEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)C(C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)C(C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC7=CC=CC=C7)CCC(=O)N)[C@@H](C)O)CC8=CNC=N8)CO)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C(=O)N4)C)CCCCN)CC(=O)O)CCC(=O)O)CCC(=O)N)C(C)C)CC(C)C)CC1=CC=CC=C1)CCCNC(=N)N)[C@@H](C)O)CC1=CNC=N1)CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C239H348N70O72S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5546 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-99-0
Record name Transforming growth factor alpha (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105186990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Transforming Growth Factor Alpha (TGF-α) is a crucial polypeptide growth factor involved in various physiological and pathological processes. It primarily acts as a ligand for the Epidermal Growth Factor Receptor (EGFR), influencing cellular proliferation, differentiation, and survival. This article delves into the biological activities of TGF-α, supported by data tables, case studies, and detailed research findings.

Overview of TGF-α

TGF-α is encoded by the TGFA gene in humans and is part of the EGF family. It can exist in both soluble and membrane-bound forms, with its biological activity being initiated upon binding to EGFR, leading to receptor dimerization and subsequent activation of downstream signaling pathways that promote cell growth and survival .

Upon binding to EGFR, TGF-α activates several signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Promotes cell proliferation.
  • Phosphoinositide 3-Kinase (PI3K) Pathway : Involved in cell survival.
  • Signal Transducer and Activator of Transcription (STAT) Pathway : Regulates gene expression related to growth and differentiation.

The activation of these pathways results in various cellular responses, including enhanced proliferation and inhibition of apoptosis .

1. Cell Proliferation

TGF-α is a potent mitogen for various cell types, including epithelial cells. It stimulates cell division through EGFR-mediated pathways. Studies have shown that TGF-α can induce hyperplasia in tissues such as the liver and pancreas when overexpressed in transgenic mouse models .

2. Bone Resorption

TGF-α has been identified as a significant factor in bone metabolism. Research indicates that it stimulates bone resorption by promoting osteoclast activity. In vitro studies demonstrated that TGF-α could enhance bone resorption in neonatal mouse calvaria, with effective concentrations as low as 0.1 ng/ml .

Concentration (ng/ml) Response
0.1Stimulated bone resorption
10Maximal response observed
30Required for fetal rat limb bone cultures

3. Role in Cancer

TGF-α is implicated in various cancers due to its ability to promote cell proliferation and survival. Overexpression of TGF-α has been associated with tumor growth and metastasis in several malignancies, including breast and lung cancers .

Case Study 1: TGF-α in Renal Disease

In a study involving autosomal recessive polycystic kidney disease (ARPKD), TGF-α was found to be abnormally expressed. Inhibition of TGF-α signaling reduced cyst formation in murine models, suggesting its pivotal role in renal cystogenesis .

Case Study 2: TGF-α and Bone Metabolism

A study on the effects of recombinant human TGF-α on bone cells demonstrated its dual role as a stimulator of bone resorption while inhibiting bone formation. This was evidenced by decreased alkaline phosphatase activity and collagen synthesis in osteoblasts exposed to TGF-α .

Research Findings

Recent studies have highlighted the following key findings regarding TGF-α:

  • Enhanced Expression : In inflammatory conditions, such as rheumatoid arthritis, TGF-α expression is significantly upregulated, contributing to joint hyperplasia .
  • Neuroprotective Effects : In models of neurodegeneration, infusion of TGF-α has been shown to increase neuronal precursor cells but did not lead to neurogenesis of dopaminergic neurons .

Scientific Research Applications

Cancer Research

TGF-α has been extensively studied for its role in tumor biology. Its expression is often upregulated in various malignancies, contributing to tumor growth and metastasis.

  • Tumor Cell Proliferation : TGF-α stimulates the proliferation of tumor cells through activation of EGFR signaling pathways. Studies have shown that inhibiting TGF-α can lead to reduced tumor growth in xenograft models .
  • Therapeutic Target : Inhibitors targeting TGF-α or its receptor EGFR have been developed as potential cancer therapies. For example, combination therapies using EGFR inhibitors alongside TGF-α inhibitors have demonstrated enhanced efficacy in preclinical models of cancer .

Kidney Disease

Research has highlighted the involvement of TGF-α in renal pathologies, particularly autosomal recessive polycystic kidney disease (ARPKD).

  • Role in Cystogenesis : Studies indicate that TGF-α is crucial for renal cyst formation. Mice lacking TGF-α exhibited reduced severity of cystic kidney disease compared to those with normal TGF-α expression .
  • Potential for Treatment : Inhibiting TGF-α processing through metalloproteinase inhibitors has shown promise in reducing cyst severity, suggesting a therapeutic avenue for managing ARPKD .

Bone Metabolism

TGF-α plays a significant role in osteoclastogenesis and bone resorption.

  • Osteoclast Formation : Research indicates that recombinant human TGF-α stimulates the formation of osteoclast-like cells from human marrow cultures. This process is essential for understanding bone remodeling and diseases such as osteoporosis .
  • Mechanism of Action : The exact mechanism through which TGF-α enhances osteoclast activity remains under investigation but is believed to involve interactions with other growth factors like vitamin D .

Summary of Findings

The following table summarizes key applications and findings related to TGF-α across different research areas:

Application AreaKey FindingsReferences
Cancer Research- Upregulation in tumors
- Potential therapeutic target with EGFR inhibitors
Kidney Disease- Essential for cyst formation in ARPKD
- Inhibition reduces cyst severity
Bone Metabolism- Stimulates osteoclast formation
- Important for understanding bone resorption

Case Study 1: Inhibition of TGF-α in Tumor Models

A study investigated the effects of a novel TACE inhibitor on tumor growth in xenograft models. The results indicated that inhibiting TGF-α processing significantly reduced tumor size and metastasis, supporting its role as a therapeutic target.

Case Study 2: Role of TGF-α in ARPKD

Research involving bpk mice demonstrated that the absence of TGF-α led to decreased kidney weight and body weight, indicating its critical role in renal development and disease progression.

Comparison with Similar Compounds

Key Features of TGF-α :

  • Molecular Weight : 5.68 kDa (mature form)
  • Receptor : EGFR (shared with EGF)
  • Biological Roles : Wound healing, embryonic development, oncogenesis
  • Species Reactivity : Cross-reactive in humans, mice, and rats

Comparative Analysis with Related Growth Factors

TGF-α vs. TGF-β

While both TGF-α and TGF-β are part of the "transforming growth factor" family, they differ structurally and functionally:

Parameter TGF-α TGF-β
Receptor Target EGFR TGF-β receptors (TβRI/II)
Structure EGF-like domain; 50-amino acid mature form Dimeric protein; 25 kDa per subunit
Biological Role Pro-proliferative, oncogenic Dual role: growth inhibition at high concentrations, fibrosis promotion
Cancer Association Overexpressed in breast, prostate cancers Tumor suppressor in early stages; promotes metastasis in advanced cancers

Key Contrast :

  • TGF-α directly stimulates cell proliferation via EGFR, whereas TGF-β exhibits a biphasic effect—stimulating proliferation at low concentrations via PDGF-AA induction and inhibiting growth at high concentrations by downregulating PDGF receptors .

TGF-α vs. EGF

Both TGF-α and EGF bind EGFR but differ in expression patterns and functional nuances:

Parameter TGF-α EGF
Homology 33% sequence homology with EGF Prototypic ligand for EGFR
Expression Elevated in tumors, monocytes Ubiquitous in healthy tissues
Receptor Affinity Lower affinity but higher stability Higher initial binding affinity
Biological Impact Induces anchorage-independent growth Primarily regulates normal tissue homeostasis

Functional Insight :

  • TGF-α is more potent than EGF in inducing angiogenesis and tumorigenesis due to prolonged receptor activation .

TGF-α vs. PDGF-AA and TNF-α

Growth Factor Receptor Primary Role Disease Link
PDGF-AA PDGFR-α Fibroblast proliferation, wound healing Fibrosis, atherosclerosis
TNF-α TNFR1/2 Pro-inflammatory cytokine Autoimmune diseases, cachexia

Cross-talk :

  • TGF-α indirectly stimulates connective tissue cell proliferation by inducing PDGF-AA secretion .

Structural and Functional Insights from Research

  • Critical Domains : The C-terminal region of TGF-α (residues 38–50) is essential for EGFR binding, as shown by synthetic fragment studies .
  • Post-Translational Modifications : Glycosylated forms of pro-TGF-α (17–20 kDa) are more prevalent in vivo than the mature 5.6 kDa form, suggesting regulatory roles in cellular retention and signaling .
  • Therapeutic Targeting : Neutralizing TGF-α antibodies inhibit tumor growth in prostate and breast cancer models .

Data Tables

Table 1. Receptor Activation Profiles

Growth Factor Receptor(s) Downstream Pathways
TGF-α EGFR MAPK, PI3K-Akt
TGF-β TβRI/II Smad2/3, NF-κB
EGF EGFR MAPK, STAT

Table 2. Clinical Associations

Growth Factor Overexpression Sites Therapeutic Target Status
TGF-α Breast, prostate, HCC Phase II trials (antibodies)
TGF-β Pancreatic, colorectal cancers Preclinical (inhibitors)

Preparation Methods

Stepwise Synthesis and Optimization

The pioneering work by Tam et al. (1986) demonstrated the feasibility of synthesizing human TGF-α via stepwise solid-phase peptide synthesis (SPPS). Using a Merrifield resin-based approach, the 50-amino-acid polypeptide was assembled with tert-butoxycarbonyl (Boc) chemistry. Critical optimizations included:

  • Coupling Efficiency : Double couplings with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) minimized incomplete reactions.

  • Side-Chain Protection : Strategic use of benzyl (Bzl) groups for cysteine residues prevented disulfide scrambling during deprotection.
    The crude product underwent oxidative refolding in 0.1 M ammonium bicarbonate (pH 8.5) with 2-mercaptoethanol, achieving proper disulfide bonding between Cys¹⁵–Cys²¹ and Cys¹⁶–Cys³⁴.

Purification and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ column enabled single-step purification, yielding 26% of the theoretical mass. Analytical validation confirmed homogeneity through:

  • Edman Degradation : N-terminal sequencing verified the intact amino acid sequence.

  • Mass Spectrometry : Molecular weight confirmed as 5,605 Da (calculated) vs. 5,608 Da (observed), within 0.05% error.

Table 1: SPPS Parameters for TGF-α Synthesis

ParameterValueSource
Overall Yield26%
Purity Post-HPLC>98%
Disulfide Bond Formation0.1 M NH₄HCO₃, pH 8.5, 48 hr
Biological ActivityED₅₀ ≤ 0.2 ng/mL (BALB/3T3)

Recombinant DNA-Based Production

Escherichia coli Expression Systems

Recombinant TGF-α production in E. coli leverages the pET vector system with T7 promoter control. Key steps include:

  • Codon Optimization : Human TGF-α cDNA (Accession P01135) was codon-optimized for E. coli to enhance translation efficiency.

  • Inclusion Body Isolation : Post-induction with 1 mM IPTG, cells were lysed, and inclusion bodies harvested via centrifugation (12,000 × g, 20 min).

  • Refolding : Urea-denatured protein was refolded in 50 mM Tris-HCl (pH 8.0) with redox shuffling (GSH/GSSG, 10:1 molar ratio).

Mammalian Cell Expression

HEK 293 cells transfected with pcDNA3.1-TGF-α secrete the glycosylated precursor (pro-TGF-α) into culture medium. Proteolytic processing by furin-like convertases generates mature TGF-α, which is purified via affinity chromatography on heparin-Sepharose.

Table 2: Recombinant TGF-α Specifications

ParameterE. coliHEK 293
Purity>95% (SDS-PAGE)≥95% (HPLC)
Endotoxin<0.1 EU/µg≤0.005 EU/µg
Specific Activity≥5 × 10⁶ units/mgComparable to native
Molecular Weight5.5 kDa (reduced)26 kDa (precursor)

Biological Synthesis in Normal and Neoplastic Cells

Tumor Cell Line Secretion

Human renal carcinoma cells (e.g., A498) secrete TGF-α at 2–5 ng/10⁶ cells/24 hr, as quantified by ELISA. Autocrine signaling via epidermal growth factor receptor (EGFR) sustains proliferation, with mRNA levels 10-fold higher than in normal tissues.

Keratinocyte Autoinduction

Primary human keratinocytes synthesize TGF-α basally (0.1–0.5 ng/mL), which increases 5-fold upon EGF stimulation. In situ hybridization localized TGF-α mRNA to the stratum spinosum, suggesting paracrine roles in epidermal homeostasis.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • SPPS : Limited to milligram quantities due to stepwise coupling inefficiencies.

  • Recombinant : Gram-scale production feasible; E. coli yields 50 mg/L vs. 10 mg/L for HEK 293.

  • Biological : Low yield (≤1 mg/L) but preserves native post-translational modifications.

Cost and Time Considerations

MethodCost per mg (USD)Timeframe
SPPS2,500–5,0006–8 weeks
E. coli500–1,0002–3 weeks
HEK 2932,000–4,0004–6 weeks

Q & A

Q. What methodologies are optimal for detecting and quantifying TGF-α in human serum or tissue samples?

  • Methodological Answer : Enzyme-linked immunosorbent assays (ELISAs) are widely used due to their sensitivity (detection limits of ~1–10 pg/mL) and specificity for human TGF-α . Western blotting with validated antibodies (e.g., anti-TGF-α clone MF9) can confirm protein identity, though it requires careful normalization to housekeeping proteins like β-actin. For high-throughput studies, multiplex immunoassays or mass spectrometry (e.g., LC-MS/MS) provide quantitative data but require rigorous sample preparation to avoid matrix interference .

Q. Table 1: Comparison of Detection Methods

MethodSensitivitySpecificitySample TypeKey Limitations
ELISAHighModerateSerum, cell lysateCross-reactivity with EGF
Western BlotModerateHighTissue homogenateSemi-quantitative, low throughput
LC-MS/MSVery HighVery HighPlasma, CSFCostly, technical expertise

Q. How should researchers design in vitro experiments to study TGF-α-induced EGFR activation?

  • Methodological Answer : Use immortalized cell lines (e.g., HEK293 or A431) with confirmed EGFR expression. Pre-treat cells with EGFR inhibitors (e.g., gefitinib) as negative controls. Measure phosphorylation of EGFR (Tyr1068) via flow cytometry or immunoblotting at multiple time points (e.g., 5, 15, 30 minutes post-stimulation). Include dose-response curves (1–100 ng/mL TGF-α) to assess saturation kinetics. Normalize data to total EGFR levels to account for receptor density variations .

Advanced Research Questions

Q. How can contradictory findings about TGF-α’s role in cancer progression be systematically addressed?

  • Methodological Answer : Contradictions often arise from context-dependent signaling (e.g., tissue specificity or tumor microenvironment). Perform meta-analyses of transcriptomic datasets (e.g., TCGA) to correlate TGF-α expression with clinical outcomes across cancer subtypes. Use orthogonal assays (e.g., CRISPR knockdown in organoid models) to isolate TGF-α’s effects from confounding factors like TGF-β. Employ Bayesian statistical models to quantify uncertainty in heterogeneous patient data .

Q. What strategies validate the functional relevance of TGF-α splice variants identified in RNA-seq data?

  • Methodological Answer : Prioritize variants with open reading frames and conserved domains (e.g., EGF-like motifs). Clone splice variants into expression vectors and transfect into EGFR-positive cells. Assess receptor binding via surface plasmon resonance (SPR) and downstream signaling (e.g., ERK phosphorylation). Compare biological activity to wild-type TGF-α using proliferation assays (e.g., BrdU incorporation). Validate findings in patient-derived xenografts (PDX) to confirm in vivo relevance .

Q. Table 2: Key Considerations for Splice Variant Validation

StepTool/MethodOutcome Metric
CloningRT-PCR, Gibson AssemblyVariant sequence fidelity
Binding AffinitySPR/BiacoreKD value vs. wild-type
Functional Assay3D spheroid invasion% invasion inhibition

Q. How can researchers mitigate batch effects in multi-omic studies of TGF-α signaling networks?

  • Methodological Answer : Apply ComBat or surrogate variable analysis (SVA) to normalize transcriptomic and proteomic datasets. Include internal controls (e.g., spike-in RNAs or reference samples) across batches. Use cross-validation to assess reproducibility of machine learning models (e.g., Random Forest) predicting TGF-α activity. Report batch-adjusted p-values and effect sizes in meta-analyses to enhance comparability across studies .

Methodological & Ethical Considerations

Q. What statistical approaches are recommended for analyzing TGF-α’s dose-dependent effects in preclinical models?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values. Account for inter-animal variability in murine models via mixed-effects models. For longitudinal data (e.g., tumor growth), apply repeated-measures ANOVA or generalized estimating equations (GEE). Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How should ethical challenges in human-derived TGF-α research be managed?

  • Methodological Answer : Obtain informed consent for biospecimen use, explicitly stating potential commercial applications of findings. Anonymize patient data in public repositories (e.g., GEO). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing while ensuring compliance with GDPR or HIPAA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.